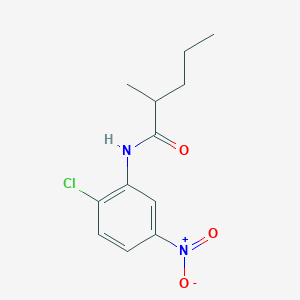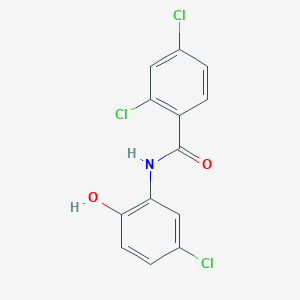
4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine, also known as CEM-102, is a novel antibiotic compound that has shown promising results in scientific research. It belongs to the thiazolylaminomethylcycline class of antibiotics and has been shown to have activity against a wide range of bacterial strains, including drug-resistant strains.
Wirkmechanismus
4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine works by inhibiting bacterial protein synthesis through binding to the 30S ribosomal subunit. This prevents the bacteria from producing essential proteins, ultimately leading to bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in animal studies, with no adverse effects observed at therapeutic doses. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and tissue penetration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine is its broad-spectrum activity against a wide range of bacterial strains, including drug-resistant strains. It also has good pharmacokinetic properties, making it a promising candidate for clinical use. However, one limitation is that further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
Future research on 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine could focus on its potential clinical applications, such as in the treatment of drug-resistant bacterial infections. Further studies could also investigate its safety and efficacy in humans, as well as its potential for combination therapy with other antibiotics. Additionally, research could be conducted to optimize the synthesis of this compound to improve its yield and purity.
Synthesemethoden
The synthesis of 4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine involves the reaction of 4-chloroaniline with 2-ethoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with 2-amino-4-methylthiazole to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been extensively studied for its antibacterial activity and has been shown to be effective against a wide range of bacterial strains, including those that are resistant to other antibiotics. It has been tested in vitro and in vivo, and has shown promising results in animal models of infection.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)-N-(2-ethoxyphenyl)-5-methyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c1-3-22-16-7-5-4-6-15(16)20-18-21-17(12(2)23-18)13-8-10-14(19)11-9-13/h4-11H,3H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLRXJLJZDQZSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NC(=C(S2)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-[(4-bromo-1,2-phenylene)bis(oxy)]diethanol](/img/structure/B5033917.png)
![[1-(3-phenylbutyl)-2-piperidinyl]methanol](/img/structure/B5033921.png)
![4-methyl-4-(5-methyl-2-furyl)-N-[3-(trifluoromethyl)benzyl]-2-pentanamine](/img/structure/B5033924.png)
![2-[1-benzyl-2-oxo-2-(2,2,4,6,7-pentamethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5033926.png)
![N-[3-(4-morpholinyl)propyl]-1-propyl-4-piperidinamine](/img/structure/B5033936.png)

![1-[5-(2-tert-butylphenoxy)pentyl]piperidine](/img/structure/B5033961.png)

![4-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5033985.png)
![N-(3-biphenylylmethyl)-1-[2-(diethylamino)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5033996.png)



